(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[1,5-a]pyridinylmethyl moiety, and an acrylamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the acrylamide group: This is usually done through an amide coupling reaction, where the pyrazolo[1,5-a]pyridinylmethylamine is reacted with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Candesartan Cilexetil: A pharmaceutical compound with a similar structural motif.
3-Methoxyphenylboronic acid: An organic compound with a phenylboronic acid group.
Uniqueness
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolo[1,5-a]pyridine core and acrylamide group make it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-10,12H,11H2,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMZURGGNMTGFN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=C3C=CC=CN3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C3C=CC=CN3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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